A Senior Application Scientist's In-Depth Technical Guide to 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS Number: 439108-15-3)
A Senior Application Scientist's In-Depth Technical Guide to 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid (CAS Number: 439108-15-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Therapeutic Agent
In the landscape of modern drug discovery, the pursuit of targeted therapies has led researchers down intricate molecular pathways. One such pathway of significant interest is the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis, a critical regulator of cellular processes that, when dysregulated, contributes to the pathogenesis of numerous diseases, most notably cancer. This guide provides a comprehensive technical overview of 4-[3- (4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid , a small molecule inhibitor of autotaxin. Our objective is to furnish researchers and drug development professionals with a foundational understanding of this compound, from its fundamental chemical properties and synthesis to its biological mechanism of action and potential therapeutic applications. As a Senior Application Scientist, it is my intent to not only present established data but also to provide insights into the rationale behind the scientific approaches discussed herein, fostering a deeper appreciation of this promising molecule.
Section 1: Core Molecular Profile
Chemical Identity and Physicochemical Properties
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a synthetic compound characterized by a central 1,2,4-oxadiazole ring, substituted with a 4-chlorophenyl group at the 3-position and a butanoic acid chain at the 5-position. This structural arrangement is key to its biological activity.
| Property | Value | Source |
| CAS Number | 439108-15-3 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₂O₃ | [2] |
| Molecular Weight | 266.68 g/mol | [2] |
| IUPAC Name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | [2] |
| Computed LogP | 2.9 | [2] |
| Computed pKa (strongest acidic) | 4.39 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 4 | [2] |
Note: Some physicochemical properties are computationally predicted and should be confirmed by experimental analysis.
Section 2: Synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by cyclodehydration.
Plausible Synthetic Protocol
Step 1: Synthesis of 4-chloro-N'-hydroxybenzimidamide (4-chlorobenzamidoxime)
This key intermediate can be prepared from 4-chlorobenzonitrile by reaction with hydroxylamine in the presence of a base such as sodium carbonate or potassium carbonate.
Step 2: Acylation of 4-chlorobenzamidoxime with a Butanoic Acid Derivative
The 4-chlorobenzamidoxime is then acylated with an activated form of a butanoic acid derivative. A suitable starting material would be glutaric anhydride, which reacts with the amidoxime to form an O-acylamidoxime intermediate.
Step 3: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
The O-acylamidoxime intermediate is then subjected to cyclodehydration to form the stable 1,2,4-oxadiazole ring. This is typically achieved by heating in a suitable solvent, sometimes with the addition of a dehydrating agent or a base.
Detailed Experimental Workflow
Materials:
-
4-chlorobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Glutaric anhydride
-
Pyridine
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of 4-chloro-N'-hydroxybenzimidamide:
-
In a round-bottom flask, dissolve 4-chlorobenzonitrile (1 eq.) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-chloro-N'-hydroxybenzimidamide, which can be purified by recrystallization.
-
-
Synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid:
-
Dissolve 4-chloro-N'-hydroxybenzimidamide (1 eq.) in pyridine.
-
Add glutaric anhydride (1.1 eq.) portion-wise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Heat the mixture to 100-110°C for 2-4 hours to effect cyclodehydration.
-
Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity. A melting point determination should also be performed.
Caption: Synthetic pathway for the target compound.
Section 3: Pharmacology and Mechanism of Action
The primary pharmacological activity of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is the inhibition of the enzyme autotaxin (ATX).
The Autotaxin-LPA Signaling Axis
Autotaxin is a secreted lysophospholipase D that plays a pivotal role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[7][8] LPA is a potent bioactive lipid mediator that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6.[7] The activation of these receptors triggers a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, survival, migration, and differentiation.[7][8]
In a physiological context, the ATX-LPA axis is crucial for processes such as embryonic development, wound healing, and immune cell trafficking. However, its dysregulation is implicated in the pathology of several diseases, including cancer, fibrosis, and inflammation.[7][8] In many cancers, elevated levels of ATX and LPA in the tumor microenvironment promote tumor growth, angiogenesis, metastasis, and resistance to therapy.[7][8]
Mechanism of Inhibition
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid acts as a non-lipid inhibitor of autotaxin. While the specific IC50 value for this compound is not publicly documented, other small molecule inhibitors of ATX with similar structural features have demonstrated potent inhibition in the nanomolar to low micromolar range.[7] The inhibitory mechanism of such compounds generally involves binding to the active site or an allosteric site of the ATX enzyme, thereby preventing the hydrolysis of LPC to LPA.
By inhibiting ATX, 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid effectively reduces the production of LPA in the extracellular environment. This, in turn, attenuates the activation of LPA receptors and the subsequent downstream signaling pathways that drive pathological cellular behaviors.
Caption: Mechanism of action of the target compound.
Section 4: Applications in Drug Discovery and Development
The role of the ATX-LPA signaling axis in cancer progression makes it an attractive target for therapeutic intervention. Inhibitors of autotaxin, such as 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, hold significant promise as potential anti-cancer agents.
Rationale for Targeting Autotaxin in Oncology
-
Tumor Growth and Proliferation: LPA is a potent mitogen for many cancer cell types. By reducing LPA levels, ATX inhibitors can directly inhibit tumor cell proliferation.
-
Metastasis and Invasion: The ATX-LPA axis is a key driver of cancer cell migration and invasion, critical steps in the metastatic cascade. ATX inhibitors have the potential to suppress metastasis.
-
Angiogenesis: LPA promotes the formation of new blood vessels, which are essential for tumor growth and survival. Inhibition of ATX can lead to an anti-angiogenic effect.
-
Therapeutic Resistance: The ATX-LPA pathway has been implicated in resistance to conventional chemotherapy and radiotherapy. Combining ATX inhibitors with existing cancer treatments may enhance their efficacy and overcome resistance mechanisms.
Expected Biological Effects and Preclinical Assessment
Based on its mechanism of action, 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is expected to exhibit a range of anti-cancer activities in preclinical models. A typical preclinical evaluation workflow for a compound of this nature would involve a series of in vitro and in vivo studies.
In Vitro Assays:
| Assay Type | Purpose | Expected Outcome with the Inhibitor |
| ATX Enzyme Inhibition Assay | To determine the potency of the compound in inhibiting ATX activity. | A low IC50 value, indicating potent inhibition. |
| Cell Proliferation Assay (e.g., MTT, BrdU) | To assess the effect of the compound on the growth of cancer cell lines. | Reduced proliferation of cancer cells, particularly those known to be responsive to LPA. |
| Cell Migration/Invasion Assay (e.g., Transwell, Wound Healing) | To evaluate the impact of the compound on the migratory and invasive potential of cancer cells. | Inhibition of cancer cell migration and invasion. |
| Tube Formation Assay | To investigate the anti-angiogenic potential of the compound using endothelial cells. | Disruption of endothelial cell tube formation. |
| Western Blot/PCR | To analyze the effect of the compound on downstream signaling pathways. | Decreased phosphorylation of key signaling proteins (e.g., Akt, ERK) in response to LPA stimulation. |
In Vivo Studies:
-
Pharmacokinetic (PK) analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
Xenograft tumor models: To evaluate the anti-tumor efficacy of the compound in vivo. This would involve administering the compound to immunodeficient mice bearing human cancer cell-derived tumors and monitoring tumor growth over time.
-
Metastasis models: To assess the ability of the compound to inhibit metastasis in animal models.
-
Toxicology studies: To evaluate the safety profile of the compound and determine a therapeutic window.
Caption: Preclinical evaluation workflow.
Section 5: Concluding Remarks and Future Directions
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid represents a promising scaffold for the development of novel anti-cancer therapeutics. Its targeted inhibition of the autotaxin-LPA signaling axis offers a compelling strategy to combat tumor progression and overcome therapeutic resistance. The 1,2,4-oxadiazole core is a versatile heterocyclic motif that is amenable to chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.
Future research in this area should focus on several key aspects:
-
Definitive Biological Characterization: A thorough in vitro and in vivo characterization of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is warranted to establish its precise potency, efficacy, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4-chlorophenyl and butanoic acid moieties could lead to the discovery of analogues with improved therapeutic properties.
-
Combination Therapies: Investigating the synergistic effects of this ATX inhibitor with standard-of-care chemotherapies and targeted agents could unveil novel and more effective treatment regimens.
-
Biomarker Discovery: Identifying patient populations most likely to respond to ATX inhibition through the discovery of relevant biomarkers will be crucial for the clinical development of this class of compounds.
References
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health. [Link]
-
Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. (2024). MDPI. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
PubChem Compounds. (2023). National Institutes of Health. [Link]
-
PubChem: a public information system for analyzing bioactivities of small molecules. (2008). National Institutes of Health. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). ResearchGate. [Link]
-
Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. (2021). National Institutes of Health. [Link]
-
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. SpectraBase. [Link]
-
SID 517311467. (2025). National Institutes of Health. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate. [Link]
-
Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). PubMed. [Link]
-
The PubChem Compound Help. National Center for Biotechnology Information. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells. (2010). National Institutes of Health. [Link]
-
Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials. (2019). National Institutes of Health. [Link]
-
In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). PubMed. [Link]
-
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid. PubChem. [Link]
-
Synthesis and in Vitro Antiproliferative Activities of (5-aryl-1,2,4-oxadiazole-3-yl) Methyl D-Ribofuranosides. (2017). PubMed. [Link]
Sources
- 1. 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID | 439108-15-3 [amp.chemicalbook.com]
- 2. Synthesis and in vitro antiproliferative activities of (5-aryl-1,2,4-oxadiazole-3-yl) methyl d-ribofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. ijper.org [ijper.org]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study | MDPI [mdpi.com]
- 8. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
